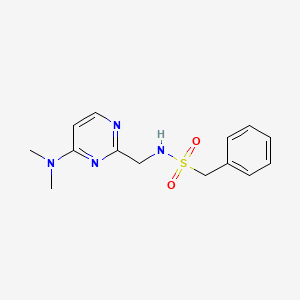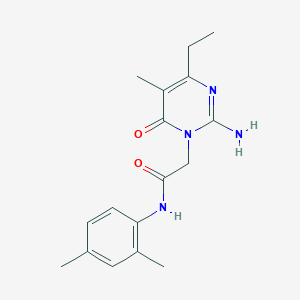
4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The bromo and nitrile groups in “4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile” suggest that it is a brominated and nitrile-substituted pyrrole .
Molecular Structure Analysis
The molecular structure of pyrroles generally consists of a five-membered ring with alternating double and single bonds, giving it aromatic properties . The bromo and nitrile groups in “this compound” would be attached to the carbon atoms in the pyrrole ring .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring . The presence of the bromo and nitrile groups in “this compound” could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a bromo group in a compound can increase its density and boiling point compared to the parent compound .Applications De Recherche Scientifique
Applications in Insecticidal and Acaricidal Activities
4-Bromo-1-trideuteriomethyl-1H-pyrrole-2-carbonitrile derivatives are designed and synthesized for their potential use as insecticides and acaricides. These compounds, characterized by their unique biological activities, have been evaluated against various pests, including Lepidopteran pests and mites. Some of these derivatives have demonstrated excellent insecticidal and acaricidal activities, surpassing the efficacy of Chlorfenapyr, the only commercialized chemical in this class. For instance, specific compounds like 4-bromo-1-((chloromethoxy)methyl)-2-(4-chloro phenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile and 4-bromo-2-(4-chlorophenyl)-1-((2-fluoroethoxy)-methyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile have shown significant insecticidal activity against Mythimna separata. In contrast, 4-bromo-2-(4-chlorophenyl)-1-((isopropoxymethoxy)methyl)-5-(trifluoro methyl)pyrrole-3-carbonitrile has shown notable acaricidal activity against Tetranychus urticae (Liu et al., 2012).
Antibacterial Activity
This compound derivatives are also utilized in synthesizing cyanopyridine derivatives, which exhibit significant antibacterial properties. For instance, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been employed as a substrate for creating new cyanopyridine derivatives, demonstrating substantial antimicrobial activity against a range of aerobic and anaerobic bacteria. Some derivatives have shown minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their potential as potent antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1-(trideuteriomethyl)pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLUSUZCSSZHDN-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=C1C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)
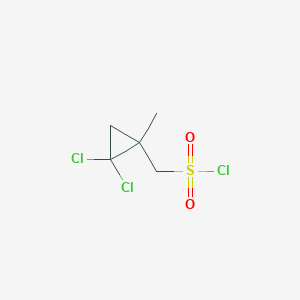
![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)
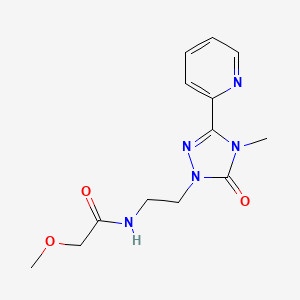
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide](/img/structure/B2466227.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2466228.png)
![(E)-2-(3-(4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2466229.png)
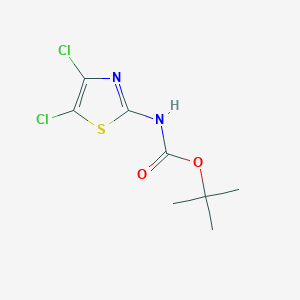
![[3-(4-Chlorophenyl)-3-methylpyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2466233.png)
